N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine
CAS No.: 1858257-23-4
VCID: VC2767848
Molecular Formula: C10H10F3NO4S
Molecular Weight: 297.25 g/mol
* For research use only. Not for human or veterinary use.
![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine - 1858257-23-4](/images/structure/VC2767848.png)
Description |
N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine is a complex organic compound with the chemical formula C10H10F3NO4S and a molecular weight of 297.25 g/mol . It is characterized by a methylsulfonyl group and a trifluoromethyl-substituted phenyl moiety attached to a glycine backbone. This compound is of interest in pharmaceutical research due to its potential applications in modulating biological pathways. Synthesis and PreparationThe synthesis of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine typically involves several steps, allowing for modifications to enhance its properties. The specific synthesis methods are not detailed in the available literature but generally involve reactions that introduce the methylsulfonyl and trifluoromethylphenyl groups to the glycine backbone. Potential ApplicationsThe unique structure of N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine provides a platform for further modifications aimed at enhancing efficacy and specificity in therapeutic applications. Its potential applications include the development of therapeutic agents targeting various biological pathways, particularly those involved in neurotransmission. Comparison with Similar Compounds
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CAS No. | 1858257-23-4 | ||||||||||||
Product Name | N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine | ||||||||||||
Molecular Formula | C10H10F3NO4S | ||||||||||||
Molecular Weight | 297.25 g/mol | ||||||||||||
IUPAC Name | 2-[N-methylsulfonyl-4-(trifluoromethyl)anilino]acetic acid | ||||||||||||
Standard InChI | InChI=1S/C10H10F3NO4S/c1-19(17,18)14(6-9(15)16)8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3,(H,15,16) | ||||||||||||
Standard InChIKey | INZLLMGSIMBLQJ-UHFFFAOYSA-N | ||||||||||||
SMILES | CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | ||||||||||||
Canonical SMILES | CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | ||||||||||||
PubChem Compound | 96308402 | ||||||||||||
Last Modified | Aug 16 2023 |
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